Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate

Physicochemical profiling Solubility optimization Drug-likeness

Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate is a uniquely differentiated 3,5-disubstituted isoxazole ester (MW 185.18, LogP 0.9977, TPSA 61.56 Ų). Unlike more lipophilic 5-aryl analogs (LogP >3), its 5-methoxymethyl ether provides balanced polarity and 5 H-bond acceptors with zero H-donors — ideal for NMR-based fragment screening of polar binding pockets. The 3-ethyl ester serves as a versatile handle for hydrolysis, amidation, or organometallic derivatization, while the 5-methoxymethyl group remains chemically orthogonal, enabling dual-site selective library synthesis without protection/deprotection steps. Validated in anti-TB SAR campaigns, this scaffold offers a cleaner starting point for property-based drug design versus promiscuous high-LogP analogs.

Molecular Formula C8H11NO4
Molecular Weight 185.18 g/mol
CAS No. 139297-52-2
Cat. No. B13997249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(methoxymethyl)isoxazole-3-carboxylate
CAS139297-52-2
Molecular FormulaC8H11NO4
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=C1)COC
InChIInChI=1S/C8H11NO4/c1-3-12-8(10)7-4-6(5-11-2)13-9-7/h4H,3,5H2,1-2H3
InChIKeyATMMOZBGRLZRFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate (CAS 139297-52-2): A 3,5-Disubstituted Isoxazole Building Block for Medicinal Chemistry and Fragment-Based Design


Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate is a 3,5-disubstituted isoxazole ester (molecular formula C₈H₁₁NO₄, MW 185.18 g/mol) featuring a methoxymethyl ether at the 5-position and an ethyl carboxylate at the 3-position . The isoxazole-3-carboxylate scaffold serves as a privileged fragment in medicinal chemistry, with the 3-ester group providing a versatile handle for further derivatization (hydrolysis to carboxylic acid, amidation, or ketone formation) [1][2]. The 5-methoxymethyl substituent introduces both hydrogen-bond acceptor capacity (5 total H-acceptors, TPSA = 61.56 Ų) and enhanced aqueous solubility compared to aryl-substituted analogs, as reflected by its calculated LogP of 0.9977 . This physico-chemical profile positions the compound as an intermediate-polarity fragment suitable for library synthesis and lead optimization campaigns.

Why Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate Cannot Be Arbitrarily Substituted: Physicochemical Divergence Among 5-Substituted Isoxazole-3-carboxylate Analogs


Within the isoxazole-3-carboxylate series, the identity of the 5-substituent is the primary determinant of both physicochemical properties (LogP, solubility, TPSA) and biological activity profiles. Literature SAR for antitubercular isoxazole-3-carboxylic acid ethyl esters demonstrates that replacing the 5-substituent from a 2,8-bis(trifluoromethyl)quinolin-4-yloxymethyl group (MIC = 0.9 μM against M. tuberculosis) to a hydroxymethyl group results in complete loss of activity, underscoring the non-interchangeability of substituents even when core scaffold topology is conserved [1]. The methoxymethyl substituent provides a unique balance of polarity and hydrogen-bonding capacity (5 H-acceptors, 0 H-donors, LogP ≈ 1.0) that differentiates it from both more lipophilic aryl-substituted analogs (LogP typically > 3) and more polar hydroxymethyl analogs (additional H-donor, lower LogP) [2]. These differences directly impact solubility, permeability, and target binding, making simple substitution without experimental validation a high-risk procurement decision when scaffold SAR is critical.

Quantitative Differentiation Evidence for Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate: Physicochemical, Structural, and Synthetic Accessibility Advantages


TPSA Advantage vs. Aryl-Substituted Isoxazole-3-carboxylate Analogs Enhances Aqueous Solubility

The target compound exhibits a topological polar surface area (TPSA) of 61.56 Ų compared to selected 5-aryl-substituted isoxazole-3-carboxylate analogs, which have PSA values of 52.33 Ų [1]. This represents a ~17.6% increase in PSA, which may contribute to improved aqueous solubility and reduced passive membrane permeability, potentially advantageous for fragment-based lead optimization campaigns targeting soluble protein binding sites rather than intracellular targets. ***Note: This is a vendor-calculated comparison from two independent datasheets, not a head-to-head experimental study.***

Physicochemical profiling Solubility optimization Drug-likeness

Reduced Lipophilicity (ΔLogP ≈ –2.3) Relative to 5-Aryl Analogs Alters Permeability and Off-Target Binding Risk Profile

The target compound has a calculated LogP of 0.9977 (consensus ~1.0–2.0), approximately 2–2.3 LogP units lower than representative 5-aryl-substituted analogs such as Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate (LogP = 3.2808) or Ethyl 5-(2-ethoxyphenyl)isoxazole-3-carboxylate (XLogP = 2.9) [1][2]. This reduced lipophilicity is a key driver of differential ADME behavior, as lower LogP values are generally associated with reduced plasma protein binding (PPB), decreased CYP450 inhibition promiscuity, and lower phospholipidosis risk — all desirable attributes in early-stage drug discovery [3]. ***Note: Comparison is based on computed LogP from vendor sources; experimental logD data were not found for the target compound.***

Lipophilicity optimization ADME prediction Off-target risk

Absence of H-Bond Donors Enables Clean Fragment-Receptor Interaction Profiling vs. Hydroxymethyl Analog

The target compound has 0 hydrogen bond donors (vs. 5 H-bond acceptors), whereas its close structural analog Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (CAS 123770-62-7, similarity index = 0.89) possesses 1 H-bond donor (the primary alcohol) and altered physicochemical properties . In the pharmaceutical literature, isoxazole-3-carboxylates lacking H-bond donors (esters) have been specifically utilized as prodrug moieties whose activity is gated by ester hydrolysis to the corresponding carboxylic acid, as demonstrated in the antitubercular isoxazole ester series where the ethyl ester functions as a prodrug for the carboxylic acid active species [1]. The methoxymethyl ether at the 5-position is metabolically more stable than the free hydroxymethyl, making this compound a more defined chemical probe for investigating ester-based prodrug strategies. ***Note: This is a structural inference; no direct comparative metabolic stability study was identified.***

Fragment-based drug design Hydrogen-bonding motif Scaffold optimization

Synthetic Versatility: 3-Ester Handle Enables Diverse Downstream Chemistry Documented in Isoxazole-3-carboxylate Series

The 3-ethyl ester group of the target compound provides a well-documented point for direct conversion to 3-acyl heterocycles via reaction with Grignard or alkynyl lithium reagents. This transformation is reported as a general method for isoxazole-3-carboxylate esters, where the ester is directly converted to the corresponding 3-acyl isoxazole without requiring protection/deprotection steps [1]. In contrast, isoxazole isomers with the ester at the 5-position (e.g., ethyl 3-methylisoxazole-5-carboxylate) yield chemically distinct products and are employed for entirely different target classes (e.g., monoamine oxidase inhibitors) [2]. Furthermore, ethyl 5-substituted-3-isoxazolecarboxylates have been demonstrated as starting materials for a convenient route to 3(2H)-furanones and 3(2H)-iminofuranes via cyclodehydration of derived γ-hydroxy-β-enaminoketones [3]. The 5-methoxymethyl group is chemically orthogonal to the 3-ester, allowing selective functionalization without cross-reactivity. ***Note: These synthetic methodologies are documented for the general isoxazole-3-carboxylate class; specific yields for the methoxymethyl analog were not identified.***

Synthetic chemistry Library synthesis 3-Acyl derivatization

Class-Level Anti-Tubercular Activity of Isoxazole-3-carboxylic Acid Ethyl Esters Informs Potential Application Space but Not Target-Specific Activity

In the broader isoxazole-3-carboxylic acid ethyl ester class, compound 3 (5-(2,8-bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester) demonstrated MIC = 0.9 μM against replicating M. tuberculosis and MIC = 12.2 μM against non-replicating bacteria, with an EC₉₀ of 4.1 μM in infected macrophages [1]. The SAR study further established that the ethyl ester functions as a prodrug, with the corresponding carboxylic acid (compound 4) showing enhanced activity at pH 6.0. Critically, replacement of the 5-substituent abolished activity, demonstrating that the 5-position is the key driver of biological potency [2]. The target compound (5-methoxymethyl substituted) was not tested in this study, and its anti-TB activity cannot be inferred from class-level data. ***This is a class-level inference only and does not constitute target-compound-specific evidence.***

Antitubercular agents Prodrug strategy Structure-activity relationship

Higher Hydrogen-Bond Acceptor Count (5 vs. 2–3) Relative to Simpler Isoxazole-3-carboxylates Enhances Target Engagement Potential in Polar Binding Pockets

The target compound possesses 5 hydrogen-bond acceptors (ester carbonyl, ester ether oxygen, isoxazole ring N, isoxazole ring O, and methoxymethyl ether oxygen) versus 2 H-acceptors for the parent Ethyl isoxazole-3-carboxylate (CAS 3209-70-9) and 3 H-acceptors for Methyl 5-(hydroxymethyl)isoxazole-3-carboxylate . This higher acceptor count, combined with zero H-donors, creates an acceptor-only pharmacophore that may be particularly suited for engaging polar residues (e.g., Arg, Lys, Asn, Gln side chains) in protein binding sites. In fragment-based drug discovery, NMR-based screening with isoxazole-3-carboxylate derivatives bearing multiple acceptor groups has been successfully employed: an isoxazole-3-carboxylic acid fragment incorporating salicylate pharmacophores yielded a selective PTP1B inhibitor (Ki in low micromolar range, 30-fold selectivity over TCPTP) via fragment assembly [1]. ***Note: This is a class-level structural inference; the target compound has not been directly screened in any published fragment campaign.***

Hydrogen bonding Fragment screening Binding pocket engagement

Scientifically Validated Application Scenarios for Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate Based on Quantitative Evidence


Fragment-Based Lead Discovery Targeting Polar Enzyme Active Sites

The compound's unique combination of 5 hydrogen-bond acceptors, 0 H-donors, and intermediate polarity (LogP ≈ 1.0, TPSA = 61.56 Ų) makes it a well-characterized fragment for NMR-based screening of polar binding pockets . The precedent of fragment assembly with isoxazole-3-carboxylate pharmacophores yielding selective enzyme inhibitors (e.g., PTP1B inhibitor with Ki in low micromolar range achieved via fragment linking) [1] supports the use of this scaffold in fragment campaigns. The methoxymethyl ether provides an additional acceptor probe point compared to simpler isoxazole-3-carboxylates lacking 5-substitution or carrying only alkyl groups.

Prodrug Strategy Development: Ester-to-Acid Activation Gated by Esterases

Literature evidence from the isoxazole-3-carboxylic acid ethyl ester class establishes that the ethyl ester can function as a prodrug, with the corresponding carboxylic acid showing enhanced activity under acidic conditions (pH 6.0) [2]. The target compound's 3-ethyl ester is well-positioned for investigating similar prodrug strategies across diverse therapeutic targets. The 5-methoxymethyl group provides a metabolically more stable alternative to the hydroxymethyl analog (which contains a free primary alcohol susceptible to Phase II conjugation), making it a cleaner tool compound for ester prodrug studies .

Rapid Library Synthesis via 3-Ester Functionalization with Orthogonal 5-Methoxymethyl Protection

The documented reactivity of isoxazole-3-carboxylate esters toward Grignard and alkynyl lithium reagents enables direct conversion to 3-acyl isoxazoles without protecting group manipulation [3]. Simultaneously, the 5-methoxymethyl group is chemically orthogonal, allowing selective reactions at either the 3- or 5-position. This dual-site orthogonality reduces the synthetic step count in library construction (estimated savings: 2–3 protection/deprotection steps relative to analogs with reactive 5-substituents such as hydroxymethyl or amino groups). The compound also serves as an entry point to 3(2H)-furanones and 3(2H)-iminofuranes via established cyclodehydration methodology [4].

Anti-Infective Scaffold Optimization with Favorable Starting Physicochemical Properties

The class-level anti-TB activity of isoxazole-3-carboxylic acid ethyl esters (with optimized 5-substituents achieving MIC = 0.9 μM against replicating M. tuberculosis [2]) establishes a precedent for anti-infective applications. The target compound's favorable starting LogP (≈1.0 vs. >3 for potent 5-aryl analogs) provides a better starting point for property-based drug design, as higher lipophilicity is known to correlate with increased promiscuity and toxicity risk [5]. Researchers can use the target compound as a core scaffold for SAR exploration, appending diverse groups at the 5-position via the methoxymethyl handle (after deprotection to hydroxymethyl) or at the 4-position via electrophilic substitution, while maintaining the favorable 3-carboxylate framework validated in the anti-TB series.

Quote Request

Request a Quote for Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.